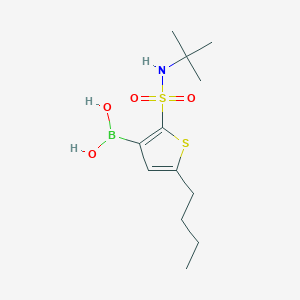
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a butyl group, a tert-butylaminosulfonyl group, and a boronic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the borylation of a thiophene derivative using a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include THF, DMF, and toluene.
Major Products
Coupling Products: Resulting from Suzuki–Miyaura reactions.
Oxidized Products: Such as alcohols or ketones from oxidation reactions.
Substituted Thiophenes: From electrophilic substitution reactions.
科学研究应用
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Material Science:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
作用机制
The primary mechanism of action for (5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling reactions.
2-Thiopheneboronic Acid: A simpler thiophene-based boronic acid.
4-Butylphenylboronic Acid: A boronic acid with a butyl group on a phenyl ring.
Uniqueness
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is unique due to the presence of both a butyl group and a tert-butylaminosulfonyl group on the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are advantageous.
属性
CAS 编号 |
163520-15-8 |
|---|---|
分子式 |
C12H22BNO4S2 |
分子量 |
319.3 g/mol |
IUPAC 名称 |
[5-butyl-2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C12H22BNO4S2/c1-5-6-7-9-8-10(13(15)16)11(19-9)20(17,18)14-12(2,3)4/h8,14-16H,5-7H2,1-4H3 |
InChI 键 |
QRYOHDBVTYRLGU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(SC(=C1)CCCC)S(=O)(=O)NC(C)(C)C)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
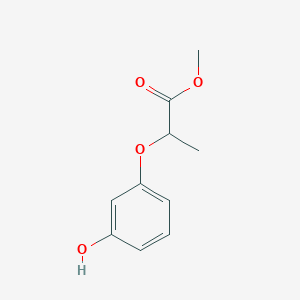
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
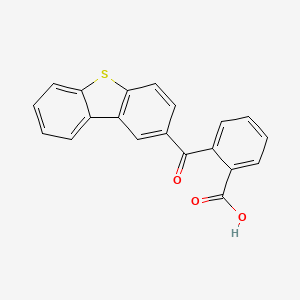
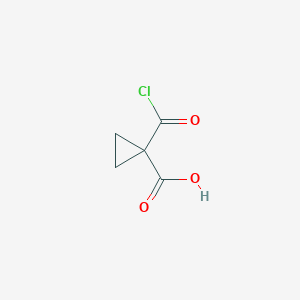

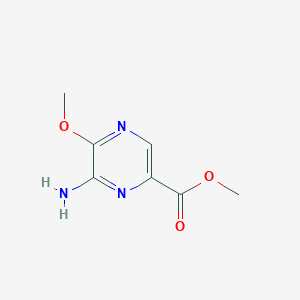
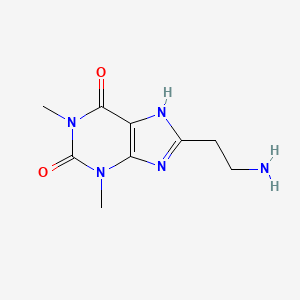

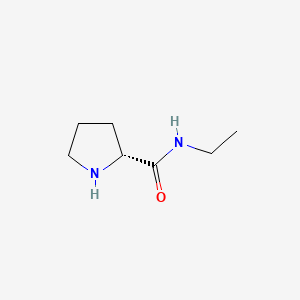
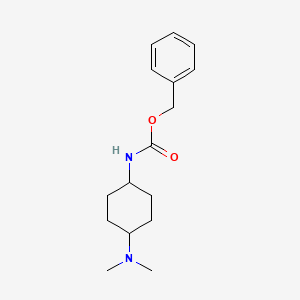
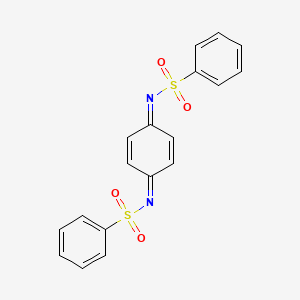
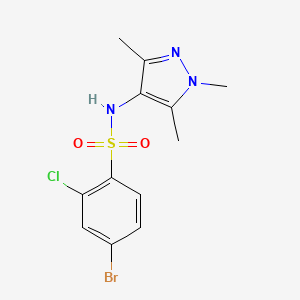
![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)

